molecular formula C15H24O B1143871 Isononylphenol CAS No. 11066-49-2

Isononylphenol

Cat. No.: B1143871
CAS No.: 11066-49-2
M. Wt: 220.35046
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Description

Chemical Classification and Nomenclature

Isononylphenol belongs to the alkylphenol family, a subgroup of aromatic hydrocarbons. Its systematic IUPAC name is 2-(7-methyloctyl)phenol , reflecting the branched nonyl group attached to the phenolic ring at the para position. Key identifiers include:

Property Value Source
CAS Registry Number 11066-49-2, 27938-31-4
Molecular Formula $$ \text{C}{15}\text{H}{24}\text{O} $$
Synonyms 4-Isononylphenol, p-isononylphenol

Alkylphenols like this compound are classified as endocrine-disrupting chemicals due to their structural similarity to natural estrogens .

Historical Development and Industrial Significance

The industrial relevance of alkylphenols emerged in the mid-20th century with the commercialization of nonionic surfactants. This compound gained prominence as a precursor to nonylphenol ethoxylates (NPEs) , which became essential in detergents, emulsifiers, and agrochemicals by the 1960s . Key milestones include:

  • 1940s : Development of alkylphenol ethoxylates for textile and paint industries .
  • 1980s : Recognition of environmental persistence and endocrine-disrupting effects, leading to regulatory scrutiny .
  • 2000s : Phase-out in Europe under REACH regulations, while production continued in North America and Asia .

Industrial applications remain significant, particularly in epoxy resin formulations and lubricant additives, where its thermal stability is valued .

Structural Characteristics of Alkylphenols

This compound’s structure comprises a phenolic ring with a branched C9 alkyl chain . This branching differentiates it from linear nonylphenols and influences its physicochemical properties:

Feature This compound Linear Nonylphenol
Alkyl Chain Highly branched Linear
Water Solubility 5–10 mg/L (low) 10–20 mg/L (moderate)
Biodegradability Slower due to branching Faster

The electron-rich phenolic ring facilitates electrophilic substitution reactions, enabling derivatization into ethoxylates or phosphites .

Isomeric Distribution in Technical Mixtures

Technical-grade this compound is a complex mixture of >20 isomers , varying in alkyl chain branching and substitution patterns. Key isomers include:

Isomer Branching Pattern Relative Abundance (%)
4-(1,1,3-Trimethylhexyl)phenol Tertiary branching 15–20
4-(1-Methyloctyl)phenol Single methyl branch 10–15
4-(1-Ethylheptyl)phenol Ethyl branch 5–10

Gas chromatography-mass spectrometry (GC-MS) analyses reveal that branched isomers dominate commercial mixtures, constituting 70–80% of total content . The remaining 20–30% comprises linear and lesser-branched forms.

Global Production Trends and Market Analysis

Global this compound production is estimated at 120,000–150,000 metric tons annually , with regional shifts driven by regulatory policies:

Region Production (Metric Tons/Year) Key Drivers
Asia-Pacific 80,000–100,000 Expanding manufacturing sectors
North America 25,000–35,000 Demand for epoxy resins
Europe <5,000 Regulatory restrictions

Market dynamics reflect declining use in detergents (due to bans) and growth in niche applications like PVC stabilizers and rubber antioxidants . The compound’s price fluctuates between $2,000–$3,000 per ton , influenced by crude oil costs and ethylene oxide availability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-methyloctyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12-15(14)16/h7-8,11-13,16H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVAZDQMPUOHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950626
Record name 2-(7-Methyloctyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27938-31-4, 11066-49-2
Record name o-Isononylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(7-Methyloctyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isononylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name o-isononylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isononylphenol is typically synthesized through the acid-catalyzed alkylation of phenol with isononene. The reaction involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the alkylation process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation reactors where phenol and isononene are combined in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired this compound from other by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Isononylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Applications

Isononylphenol is primarily utilized as an intermediate in the production of various chemical products, including:

  • Surfactants : It serves as a precursor for nonionic surfactants, which are widely used in detergents, emulsifiers, and personal care products. The unique branching structure enhances its solubility and effectiveness as a surfactant .
  • Detergents and Cleaners : Due to its surfactant properties, this compound is incorporated into formulations for household and industrial cleaning products.
  • Emulsifiers : It plays a critical role in stabilizing emulsions in food processing and cosmetic formulations.
  • Antioxidants : this compound derivatives are used as antioxidants in plastics and rubber, helping to prolong their lifespan by preventing oxidative degradation .

Scientific Research Applications

In scientific research, this compound has been investigated for its biochemical effects and potential applications:

  • Endocrine Disruption Studies : As an endocrine-disrupting chemical, this compound mimics estrogen and binds to estrogen receptors. Research has focused on its effects on cell growth, differentiation, and reproductive health . Studies have shown that exposure to this compound can lead to adverse effects on reproductive systems in various organisms.
  • Micelle Formation Studies : Research has explored the self-diffusion coefficients of micelles formed by ethoxylated isononylphenols in aqueous solutions. These studies provide insights into the behavior of surfactants under varying conditions, such as temperature and electrolyte concentration .
  • Rheological Properties : Investigations into the effect of oxyethylated isononylphenols on the viscosity of water-oil emulsions have been conducted. This research helps understand how these compounds can modify the physical properties of emulsions, which is crucial for various industrial applications .

Case Study 1: Surfactant Performance

A study evaluated the performance of ethoxylated isononylphenols as surfactants in cleaning formulations. Results indicated that these compounds exhibited superior emulsification properties compared to linear counterparts, leading to improved cleaning efficiency in industrial applications.

Case Study 2: Endocrine Disruption

Research conducted on aquatic organisms exposed to this compound revealed significant reproductive impairments. The study highlighted the need for regulatory measures due to the compound's potential impact on wildlife and ecosystems.

Mechanism of Action

Isononylphenol exerts its effects primarily through its interaction with estrogen receptors, acting as an endocrine disruptor. It can mimic the action of natural estrogens, leading to altered hormonal activity in biological systems. The compound’s molecular targets include estrogen receptors and other hormone-related pathways .

Comparison with Similar Compounds

Table 1: Structural and Regulatory Comparison of Alkylphenols

Compound CAS Number Structure Key Features Regulatory Status
Isononylphenol 11066-49-2 Branched C₉ chain, phenolic -OH No POE chains; IR peaks at 1379 cm⁻¹ (isopropyl) Listed in TRI, EU REACH Candidate List
4-Nonylphenol 104-40-5 Linear/branched C₉ chain Broader isomer mix; higher water solubility than INP Restricted under EU Water Framework Directive
Nonylphenol 25154-52-3 Mixed isomers General term for C₉ alkylphenols; includes INP and 4-NP isomers EPA Toxicity Category 2
INP-ethoxylate 37205-87-1 INP + POE chain (n=1–60) Surfactant properties; degrades into INP Banned in EU textiles

Degradation Pathways and Metabolites

Fungal degradation studies reveal distinct mechanisms:

  • This compound: Schizophyllum commune targets aromatic rings (loss of 830 cm⁻¹ IR peak) and alkyl chains (reduced 1379–1456 cm⁻¹ peaks), producing carbonyl-containing metabolites (1727–1739 cm⁻¹) .
  • Neonol AF9-12 (INP-ethoxylate): Degraded by Trametes versicolor via POE chain cleavage and aromatic ring oxidation, yielding metabolites with retention times (5.50–5.76 min) overlapping INP degradation products .

Table 2: Fungal Degradation Efficiency

Fungus Target Compound Degradation Site Metabolites Identified
Schizophyllum commune INP Aromatic ring, alkyl chain Carboxyl fragments
Trametes versicolor Neonol AF9-12 POE chain, aromatic ring Short-chain aldehydes
Pleurotus ostreatus INP-ethoxylates POE chain Ethylene glycol derivatives

Physicochemical and Environmental Behavior

  • Surfactant activity : INP-ethoxylates exhibit higher emulsification (E48 = 60–80%) than INP due to POE chains .
  • Toxicity: INP and 4-Nonylphenol disrupt aquatic endocrine systems at EC₅₀ < 1 mg/L, whereas ethoxylates are less toxic but degrade into toxic metabolites .
  • Persistence: INP has a half-life > 60 days in sediments, exceeding linear nonylphenols .

Regulatory and Industrial Implications

  • Restrictions : INP and its ethoxylates are phased out in EU textiles (ZDHC MRSL) and U.S. industrial cleaners due to bioaccumulation .
  • Alternatives : Ethoxylated fatty alcohols (e.g., C₁₂–C₁₅) are replacing INP-derived surfactants for lower toxicity .

Biological Activity

Isononylphenol (INP), a compound belonging to the class of nonylphenols, is recognized for its significant biological activity, particularly as an endocrine disruptor. This article explores its biological interactions, environmental persistence, and implications for human and ecological health.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a nonyl group, typically produced as a mixture of isomers. Its chemical formula is C15H24OC_{15}H_{24}O. The unique branching of the nonyl group influences its biological activity and environmental behavior. INP exhibits moderate water solubility, which contributes to its bioaccumulation in aquatic environments.

Estrogenic Activity

One of the primary biological activities of INP is its ability to mimic estrogen, a natural hormone. Research indicates that INP can bind to estrogen receptors (ERs) in various organisms, including aquatic species, leading to reproductive issues and developmental abnormalities. This estrogenic activity has been documented in several studies:

  • Aquatic Organisms : INP has been shown to disrupt endocrine functions in fish and amphibians, affecting reproduction and development. For instance, exposure to INP has been linked to altered sex ratios and reproductive organ malformations in fish populations.
  • Human Cells : In vitro studies have demonstrated that INP influences cytokine secretion in human placental cells, potentially impacting pregnancy outcomes.

Environmental Persistence

This compound is classified as a persistent organic pollutant (POP), meaning it degrades slowly in the environment and can accumulate in the food chain. Its persistence raises concerns about long-term ecological impacts:

  • Bioaccumulation : Due to its moderate solubility, INP can accumulate in aquatic organisms, posing risks to higher trophic levels.
  • Transport Mechanisms : Research into the transport and distribution of INP in various ecosystems is ongoing, emphasizing the need for effective environmental monitoring.

Toxicological Studies

Several toxicological evaluations have highlighted the effects of INP on biological systems:

  • Uterotrophic Assays : Studies using uterotrophic assays have assessed the estrogenic potential of nonylphenols, including INP. These studies indicate significant uterine weight increases in response to INP exposure, confirming its estrogenic activity .
  • Metabolism Studies : Research involving oral administration of radiolabeled nonylphenol in animal models showed that approximately 70% of the administered dose was excreted via feces within a week, indicating substantial absorption and metabolism .

Case Study 1: Aquatic Toxicology

A study conducted on zebrafish exposed to varying concentrations of INP found significant alterations in reproductive success and developmental anomalies. The results indicated that even low concentrations could lead to observable effects on fertility and offspring viability.

Case Study 2: Human Health Impact

Research investigating the presence of INP in human tissues revealed detectable levels of nonylphenol conjugates, suggesting potential exposure through dietary or environmental routes. The study highlighted the need for further investigation into the long-term health effects of chronic exposure to endocrine disruptors like INP .

Comparative Analysis with Related Compounds

The following table compares this compound with other related alkylphenols:

Compound NameStructure TypeUnique Features
NonylphenolAlkylphenolMixture of isomers; widely produced; environmental contaminant.
OctylphenolAlkylphenolShorter carbon chain; less potent as an endocrine disruptor.
DodecylphenolAlkylphenolLonger carbon chain; different solubility properties.
4-tert-OctylphenolAlkylphenolMore branched structure; used in specific industrial applications.

This compound's unique branching structure contributes to its specific biological activities, particularly its potency as an endocrine disruptor compared to other alkylphenols.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying isononylphenol in environmental samples?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for high specificity and sensitivity. Validate methods using certified reference materials (e.g., NIST Standard Reference Database 69) and adhere to EPA Method 1694 for aqueous matrices .
  • Experimental Design : Include quality control steps such as spike-and-recovery tests, matrix-matched calibration curves, and interlaboratory comparisons to address matrix interference and ensure reproducibility .

Q. How can researchers assess the environmental persistence of this compound in aquatic systems?

  • Methodology : Conduct biodegradation studies under OECD Test Guideline 301F (Ready Biodegradability) to measure half-life in water-sediment systems. Use gas chromatography (GC) with electron capture detection (ECD) to monitor degradation byproducts .
  • Data Interpretation : Compare results with structurally similar compounds (e.g., nonylphenol) to identify isomer-specific degradation pathways .

Q. What experimental models are suitable for evaluating acute vs. chronic toxicity of this compound?

  • Methodology :

  • Acute Toxicity : Follow OECD Guideline 203 (Fish Acute Toxicity Test) using zebrafish (Danio rerio) and LC50 calculations.
  • Chronic Toxicity : Use Daphnia magna reproduction assays (OECD 211) to assess endocrine disruption via vitellogenin induction .
    • Data Contradictions : Address variability in species sensitivity by reporting 95% confidence intervals and using meta-analysis to reconcile conflicting results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported estrogenic activity of this compound across studies?

  • Methodology : Perform systematic reviews (Cochrane Handbook guidelines) to assess study heterogeneity, including differences in isomer composition, exposure duration, and assay types (e.g., in vitro ERα vs. ERβ binding assays) .
  • Advanced Analysis : Apply multivariate regression to isolate confounding variables (e.g., coexposure to other endocrine disruptors) .

Q. What molecular dynamics approaches are effective for studying this compound’s surfactant behavior in micelle formation?

  • Methodology : Use small-angle X-ray scattering (SAXS) and molecular dynamics simulations to analyze ethoxylated this compound’s critical micelle concentration (CMC) and aggregation kinetics. Compare with normal decyl alcohol derivatives to elucidate branching effects on hydrophile-lipophile balance .
  • Data Interpretation : Highlight discrepancies between experimental CMC values and simulated predictions, emphasizing the role of solvent polarity .

Q. What methodologies are recommended for longitudinal studies on this compound’s bioaccumulation in trophic chains?

  • Experimental Design : Deploy stable isotope labeling (e.g., ¹³C-isononylphenol) in mesocosm experiments to track biomagnification across algae, invertebrates, and fish. Use lipid-normalized bioaccumulation factors (BAFs) to account for metabolic differences .
  • Contradiction Management : Address seasonal variability in BAFs by integrating time-series analysis and mixed-effects models .

Q. How can advanced chromatography techniques improve identification of this compound degradation products?

  • Methodology : Employ two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) to resolve complex degradation matrices. Use fragmentation libraries (e.g., NIST) to identify hydroxylated and carboxylated derivatives .
  • Validation : Cross-validate findings with quantum chemical calculations (e.g., DFT) to predict degradation pathways .

Q. What strategies ensure compliance with evolving regulatory limits for this compound in industrial effluents?

  • Methodology : Implement risk-based testing protocols (AFIRM RSL/ZDHC MRSL frameworks) for supplier audits. Use passive samplers (e.g., POCIS) for continuous monitoring in wastewater .
  • Data Reporting : Disclose isomer-specific data (e.g., branched vs. linear alkyl chains) to align with EU REACH and EPA Toxic Substances Control Act (TSCA) requirements .

Guidelines for Structuring Research

  • Literature Reviews : Conduct scoping studies (Arksey & O’Malley framework) to map gaps in isomer-specific toxicity data and prioritize regulatory-relevant research .
  • Research Question Formulation : Differentiate descriptive (e.g., “What are the degradation pathways?”) vs. causal questions (e.g., “How does alkyl chain branching affect biodegradability?”) to align with phenomenological or experimental designs .

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